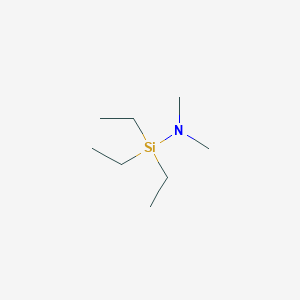
3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonyl chloride
Vue d'ensemble
Description
“3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonyl chloride” is a chemical compound with the empirical formula C9H8N2O4 . It is a solid substance and is used as a building block in heterocyclic chemistry .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazol-4-carboxylic acid with thionyl chloride in methylene chloride . The reaction is carried out under cooling at -12° to -14°C and stirred for 5 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1cc(no1)-c2onc(C)c2C(O)=O . The InChI key for this compound is ASBPDKJMOPNMLF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 208.17 . The compound’s CAS number is 849066-63-3 .Applications De Recherche Scientifique
Synthesis and Chemical Behavior
- The compound has been involved in the synthesis of isoxazole derivatives , demonstrating its utility in organic chemistry for creating potentially bioactive molecules. Martins et al. (2002) reported the one-pot synthesis of several 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, showcasing the compound's versatility in synthesizing a range of isoxazole-based structures (Martins et al., 2002).
Photoluminescent Properties
- Research into luminescent materials has explored compounds containing isoxazole rings for their potential in creating advanced luminescent markers. For instance, Li et al. (2012) synthesized rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbene ligands, indicating the role of isoxazole derivatives in developing new luminescent materials (Li et al., 2012).
Catalytic and Synthetic Applications
- Isoxazole derivatives are also significant in catalysis and synthetic applications. A study by Sampaio et al. (2023) highlighted the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, pointing to the importance of isoxazole frameworks in facilitating organic reactions through photoredox catalysis, further suggesting their utility in larvicidal activities (Sampaio et al., 2023).
Corrosion Inhibition
- The compound has found applications in corrosion inhibition . Mazumder et al. (2014) designed and synthesized a novel class of inhibitors for mild steel corrosion in acidic and carbon dioxide-saturated saline media, utilizing isoxazole derivatives, highlighting the compound's potential in protecting metal surfaces from corrosion (Mazumder et al., 2014).
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. If it comes in contact with skin or eyes, it should be washed off immediately with plenty of water .
Propriétés
IUPAC Name |
3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-4-3-6(12-14-4)8-7(9(10)13)5(2)11-15-8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAQKYGQLNYBTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384065 | |
| Record name | 3',5-Dimethyl[3,5'-bi-1,2-oxazole]-4'-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonyl chloride | |
CAS RN |
306936-71-0 | |
| Record name | 3',5-Dimethyl[3,5'-bi-1,2-oxazole]-4'-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl benzo[b]thiophene-2-carboxylate](/img/structure/B1585965.png)





![1-[2-(Methylthio)phenyl]-2-thiourea](/img/structure/B1585974.png)






